7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.09 g/mol This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction of β-phenylethylamine derivatives with aldehydes or ketones in the presence of an acid catalyst . Another method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Similar structure with a fluorine atom instead of bromine.
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one: Similar structure with a methoxy group instead of an amino group.
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one: Similar structure with an ethoxy group instead of an amino group.
Uniqueness
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both amino and bromo substituents on the quinoline ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHASXUWDYBZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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